Technical Guide: Stability and Storage of trans-4-Aminocyclohexanecarbonitrile
Technical Guide: Stability and Storage of trans-4-Aminocyclohexanecarbonitrile
The following technical guide details the stability profile, storage protocols, and handling requirements for trans-4-aminocyclohexanecarbonitrile , specifically focusing on its commercially dominant hydrochloride salt form (CAS 873537-33-8).
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Executive Summary & Chemical Identity
trans-4-Aminocyclohexanecarbonitrile is a bifunctional aliphatic building block critical in medicinal chemistry for introducing a rigid cyclohexane spacer with defined stereochemistry.[1] It serves as a precursor for various serine protease inhibitors and kinase inhibitors where the trans geometry (diequatorial conformation) is essential for target binding.[1]
Due to the reactivity of the primary amine and the potential for nitrile hydrolysis, this compound is most commonly synthesized, stored, and supplied as its hydrochloride salt .[1] The free base is significantly less stable and prone to oxidative degradation and carbamate formation upon exposure to atmospheric CO₂.[1]
Chemical Profile (Hydrochloride Salt)
| Property | Detail |
| Systematic Name | trans-4-Aminocyclohexanecarbonitrile hydrochloride |
| CAS Number | 873537-33-8 |
| Molecular Formula | C₇H₁₂N₂[1][2][3][4][5][6] · HCl |
| Molecular Weight | 160.65 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, Et₂O) |
| Stereochemistry | trans-1,4-disubstituted (Diequatorial conformation favored) |
Stability Mechanisms & Degradation Pathways
The stability of this compound is governed by three primary vectors: hygroscopicity , oxidative sensitivity , and hydrolytic susceptibility .[1]
Thermodynamic Stability of the Isomer
The trans isomer is thermodynamically more stable than the cis isomer.[1] In the trans configuration, both the amino and nitrile groups occupy equatorial positions in the cyclohexane chair conformation, minimizing 1,3-diaxial steric strain.[1] However, under harsh acidic or basic conditions at elevated temperatures, isomerization can occur, leading to a mixture of diastereomers.[1]
Degradation Pathways
The following Graphviz diagram illustrates the primary degradation risks. The nitrile group is generally robust but can hydrolyze to the amide and subsequently the carboxylic acid under strong aqueous acid/base conditions.[1] The free amine is susceptible to air oxidation.[1]
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Storage & Handling Protocols
Storage Conditions
The hydrochloride salt is relatively stable but hygroscopic.[1] Proper storage is essential to prevent "caking" and hydrolysis over time.[1]
| Parameter | Recommendation | Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Slows kinetic rates of oxidation and hydrolysis.[1] Room temperature (RT) is acceptable for short-term (<1 month) storage if desiccated.[1] |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Essential for the free base .[1] Recommended for the HCl salt for long-term storage to prevent moisture uptake.[1] |
| Container | Amber Glass with Teflon-lined cap | Protects from light (which accelerates amine oxidation) and ensures a tight seal against moisture.[1] |
| Desiccant | Required | The salt is hygroscopic; moisture facilitates hydrolysis of the nitrile. |
Handling the Free Base vs. Salt
If you must generate the free base (e.g., for a nucleophilic substitution reaction), do so immediately prior to use .[1]
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Free Base: Liquid or low-melting solid.[1][7] Rapidly absorbs CO₂ from air to form carbamates (white crust formation).[1]
-
Salt (HCl): Stable solid.[1] Can be weighed on the benchtop but should be resealed immediately.[1]
Decision Tree for Storage
Experimental Protocols
Quality Control (Purity Check)
Before using stored material in critical steps, verify integrity.[1]
-
Visual Inspection: The substance should be white/off-white.[1][7] Yellowing indicates amine oxidation.[1] Clumping indicates moisture absorption.[1]
-
¹H NMR (D₂O or DMSO-d₆):
-
Check for the integral ratio of the cyclohexane protons.[1]
-
Hydrolysis check: Look for new peaks corresponding to the amide (often shifted downfield) or loss of the distinct nitrile carbon signal in ¹³C NMR (~120-122 ppm).[1]
-
Stereochemistry: The trans isomer typically displays a large coupling constant (
Hz) for the axial protons at C1 and C4 due to diaxial coupling with neighbors.[1]
-
Recovery/Purification of Degraded Salt
If the HCl salt has yellowed or absorbed water, recrystallization is the preferred method of purification.[1]
Protocol: Recrystallization of trans-4-Aminocyclohexanecarbonitrile HCl
-
Solvent System: Ethanol/Diethyl Ether or Methanol/MTBE.[1]
-
Dissolution: Dissolve the crude solid in the minimum amount of hot Ethanol (or Methanol). If insoluble particles remain, filter hot.[1]
-
Precipitation: Allow the solution to cool to room temperature. Slowly add Diethyl Ether (or MTBE) until turbidity just persists.[1]
-
Crystallization: Cool to 0°C or -20°C overnight.
-
Collection: Filter the white crystals under inert gas (Nitrogen blanket) to avoid moisture uptake during filtration.
-
Drying: Dry under high vacuum (< 1 mbar) at 40°C for 4-6 hours.
Free Base Generation (In Situ)
Use this protocol only when the free amine is required for reaction.[1]
-
Suspend the HCl salt in the reaction solvent (e.g., DCM, THF).[1]
-
Add 1.1 - 1.5 equivalents of a non-nucleophilic base (e.g., DIPEA, TEA) or wash a DCM solution with saturated aqueous NaHCO₃.[1]
-
Critical: Use the organic layer immediately.[1] Do not concentrate to dryness unless under strict inert atmosphere, as the free amine is unstable.[1]
References
-
PubChem . trans-4-Aminocyclohexanol (Structural Analog Stability Data). National Library of Medicine.[1] Retrieved from [Link][1]
Sources
- 1. Trans-4-amino-1-methyl-cyclohexanol | C7H15NO | CID 18331273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Aminoacetonitrile (CAS 540-61-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Cyclohexylamines | Fisher Scientific [fishersci.co.uk]
- 5. 4-(Aminomethyl)cyclohexanecarboxylic acid | C8H15NO2 | CID 5526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. trans-4-Aminocyclohexanal | C7H13NO | CID 21082134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Trans 4 Amino Cyclohexanol Latest Price Exporter [cartelinternational.com]
